XLogP3 Lipophilicity Differentiation: Dipropyl vs. Diisobutyl Sulfamoyl Substitution
The N,N-dipropyl substitution on the sulfamoyl group yields a computed XLogP3 of 3.9 for the target compound, compared to 4.8 for the N,N-diisobutyl analog (CAS 477497-93-1)—a ΔXLogP3 of +0.9 log units driven by the additional methylene carbons and branching in the diisobutyl variant [1][2]. In the context of Lipinski's Rule of Five and CNS drug-likeness filters, XLogP3 values exceeding 4.0 are associated with increased risk of poor aqueous solubility, higher plasma protein binding, and off-target promiscuity; the target compound's XLogP3 of 3.9 places it below this empirically derived threshold while the diisobutyl analog exceeds it [3]. This difference is sufficient to alter rank-ordering in lipophilicity-driven ADME screens and QSAR model predictions.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide (CAS 477497-93-1): XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = +0.9 (comparator more lipophilic by 0.9 log units; ~8-fold higher octanol/water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release; same algorithm applied to both compounds |
Why This Matters
A 0.9 log unit difference in XLogP3 is mechanistically significant for membrane permeability and non-specific binding, making the target compound a preferred choice over the diisobutyl analog when moderate lipophilicity (XLogP3 < 4) is a selection criterion in fragment-based or HTS library design.
- [1] PubChem Compound Summary for CID 18558513: Computed Properties – XLogP3-AA = 3.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18558513. View Source
- [2] PubChem Compound Summary for CID 18558514: Computed Properties – XLogP3-AA = 4.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18558514. View Source
- [3] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
